REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C([O:18][CH2:19][CH2:20][CH2:21]Cl)(=O)C>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH2:21][CH2:20][CH2:19][OH:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between diethyl ether (40 mL) and water (10 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water (10 mL×2) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (8.5 mL)
|
Type
|
ADDITION
|
Details
|
28% sodium methoxide-methanol solution (0.08 mL) was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)SCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |